molecular formula C23H28N4O3 B303622 2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

货号 B303622
分子量: 408.5 g/mol
InChI 键: ZBUWMDASKBKOJL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as JNJ-40411813, is a small molecule inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling and is a potential target for the treatment of type 2 diabetes and obesity. JNJ-40411813 has been developed as a potential drug candidate for the treatment of these diseases.

作用机制

2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile exerts its therapeutic effects by inhibiting PTP1B, a negative regulator of insulin signaling. By inhibiting PTP1B, 2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile enhances insulin signaling and improves glucose uptake in muscle and adipose tissue. This leads to improved glucose homeostasis and reduced insulin resistance.
Biochemical and Physiological Effects
2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to have several biochemical and physiological effects in animal models. In obese and diabetic mice, 2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile improves glucose tolerance and insulin sensitivity. The compound also reduces body weight and adiposity in these animals. In addition, 2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to improve lipid metabolism and reduce inflammation in animal models.

实验室实验的优点和局限性

2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a potent and selective inhibitor of PTP1B, making it a valuable tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. However, the compound has some limitations for lab experiments. 2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a small molecule inhibitor and may have off-target effects. In addition, the compound may have limited solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.

未来方向

2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has shown promising results in preclinical studies and is currently being developed as a potential drug candidate for the treatment of type 2 diabetes and obesity. Future research directions for 2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile include:
1. Further preclinical studies to evaluate the safety and efficacy of 2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in animal models.
2. Clinical studies to evaluate the safety and efficacy of 2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in humans.
3. Studies to investigate the mechanism of action of 2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile and its effects on insulin signaling and glucose homeostasis.
4. Studies to evaluate the potential of 2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in combination with other drugs for the treatment of type 2 diabetes and obesity.
5. Development of more potent and selective inhibitors of PTP1B for the treatment of these diseases.

合成方法

The synthesis of 2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been described in the literature. The compound is prepared in several steps starting from commercially available starting materials. The synthesis involves the formation of a quinoline ring system and the introduction of a morpholine and a nitrile group. The final compound is obtained in good yield and purity.

科学研究应用

2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied in vitro and in vivo for its potential therapeutic effects. In vitro studies have shown that 2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a potent inhibitor of PTP1B with an IC50 value of 13 nM. The compound has also been shown to improve insulin sensitivity in cultured cells and in animal models of obesity and diabetes.

属性

产品名称

2-Amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-(4-morpholinyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

分子式

C23H28N4O3

分子量

408.5 g/mol

IUPAC 名称

2-amino-4-(3-methoxyphenyl)-7,7-dimethyl-1-morpholin-4-yl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C23H28N4O3/c1-23(2)12-18-21(19(28)13-23)20(15-5-4-6-16(11-15)29-3)17(14-24)22(25)27(18)26-7-9-30-10-8-26/h4-6,11,20H,7-10,12-13,25H2,1-3H3

InChI 键

ZBUWMDASKBKOJL-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C(N2N3CCOCC3)N)C#N)C4=CC(=CC=C4)OC)C(=O)C1)C

规范 SMILES

CC1(CC2=C(C(C(=C(N2N3CCOCC3)N)C#N)C4=CC(=CC=C4)OC)C(=O)C1)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。